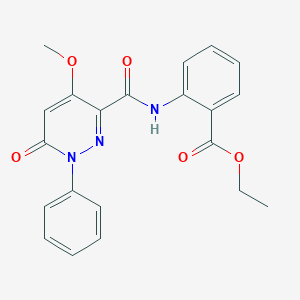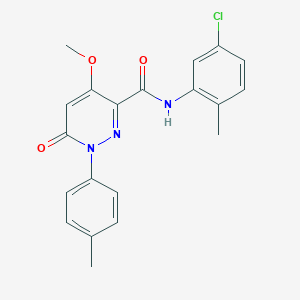![molecular formula C20H15ClF3N3O3 B6545868 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 946255-61-4](/img/structure/B6545868.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a part of a collection of rare and unique chemicals . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 503.937 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the available resources.Mechanism of Action
Target of Action
The primary target of F2213-0290 is the Somatostatin Receptor 4 (SSTR4) . SSTR4 is a protein encoded by the SSTR4 gene and is one of the five receptor subtypes (SSTR1–5) that somatostatin, an inhibitory neuropeptide, acts upon . While most SSTR subtypes are involved in homeostatic hormone regulation, SSTR4 appears to have a functional role in modulating sensory nerve transmission .
Mode of Action
F2213-0290 acts as an agonist to the human SSTR4 (hSSTR4) . The activity of the receptor is mediated by G proteins which inhibit adenylyl cyclase . This leads to the antiproliferative action of somatostatin in tumor cells . SSTR4 controls nociceptive transmission by modulating multiple pathways in dorsal root ganglia neurons .
Biochemical Pathways
SSTR4 affects several biochemical pathways in dorsal root ganglia neurons. It enhances potassium currents by opening G protein–coupled, inwardly rectifying potassium channels. It also decreases calcium currents by inhibiting voltage-gated calcium channels. Furthermore, it inhibits transient receptor potential vanilloid-1 and ankyrin-1 channels .
Pharmacokinetics
The pharmacokinetic and pharmacodynamic (pk-pd) modeling of similar compounds allows for the separation of the drug-, carrier- and pharmacological system-specific parameters . This modeling has been widely used to improve understanding of the in vivo behavior of these complex delivery systems and help their development .
Result of Action
The result of F2213-0290’s action is the normalization of neuronal excitability, reducing inflammatory and neuropathic pain . This makes it a potential novel target for pain therapy .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O3/c1-11-5-3-4-6-15(11)27-17(28)10-16(30-2)18(26-27)19(29)25-14-9-12(20(22,23)24)7-8-13(14)21/h3-10H,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPMOGDCGLFLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chloro-3-nitrophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545788.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxy-3-methylphenyl)benzamide](/img/structure/B6545795.png)
![2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzamide](/img/structure/B6545806.png)
![4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B6545809.png)


![methyl 2-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B6545843.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6545874.png)
![ethyl 4-[4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B6545877.png)




